molecular formula C9H9ClO2 B1343181 4-Methoxy-3-methylbenzoyl chloride CAS No. 59931-48-5

4-Methoxy-3-methylbenzoyl chloride

Cat. No.: B1343181
CAS No.: 59931-48-5
M. Wt: 184.62 g/mol
InChI Key: RTKSHBXMWCKUDQ-UHFFFAOYSA-N
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Description

4-Methoxy-3-methylbenzoyl chloride is an organic compound with the molecular formula C9H9ClO2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a methoxy group at the 4-position and a methyl group at the 3-position. This compound is used as an intermediate in organic synthesis and has various applications in chemical research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxy-3-methylbenzoyl chloride can be synthesized through the reaction of 4-methoxy-3-methylbenzoic acid with thionyl chloride. The reaction typically involves refluxing the acid with thionyl chloride in an inert solvent such as dichloromethane or chloroform. The reaction proceeds as follows:

4-Methoxy-3-methylbenzoic acid+Thionyl chloride4-Methoxy-3-methylbenzoyl chloride+Sulfur dioxide+Hydrogen chloride\text{4-Methoxy-3-methylbenzoic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} 4-Methoxy-3-methylbenzoic acid+Thionyl chloride→4-Methoxy-3-methylbenzoyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of thionyl chloride in large-scale production requires proper handling and safety measures due to its corrosive nature and the release of sulfur dioxide and hydrogen chloride gases.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-3-methylbenzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water or aqueous base, it hydrolyzes to form 4-methoxy-3-methylbenzoic acid.

    Reduction: It can be reduced to 4-methoxy-3-methylbenzyl alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Amines: Reaction with primary or secondary amines in the presence of a base like triethylamine to form amides.

    Alcohols: Reaction with alcohols in the presence of a base to form esters.

    Thiols: Reaction with thiols to form thioesters.

    Water or Aqueous Base: Hydrolysis to form the corresponding acid.

Major Products Formed:

    Amides: Formed from reaction with amines.

    Esters: Formed from reaction with alcohols.

    Thioesters: Formed from reaction with thiols.

    4-Methoxy-3-methylbenzoic acid: Formed from hydrolysis.

Scientific Research Applications

4-Methoxy-3-methylbenzoyl chloride is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

    Material Science: In the preparation of polymers and advanced materials.

    Biological Studies: As a reagent in the modification of biomolecules for studying biological pathways and mechanisms.

    Medicinal Chemistry: In the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-methylbenzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form acylated products. The molecular targets and pathways involved depend on the specific nucleophile and the resulting acylated compound. For example, in medicinal chemistry, the acylated products may interact with biological targets such as enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

    4-Methoxybenzoyl chloride: Lacks the methyl group at the 3-position.

    3-Methylbenzoyl chloride: Lacks the methoxy group at the 4-position.

    Benzoyl chloride: Lacks both the methoxy and methyl groups.

Uniqueness: 4-Methoxy-3-methylbenzoyl chloride is unique due to the presence of both methoxy and methyl substituents on the benzene ring. These substituents influence its reactivity and the types of products formed in chemical reactions. The methoxy group is an electron-donating group, which can activate the benzene ring towards electrophilic substitution, while the methyl group provides steric hindrance, affecting the compound’s overall reactivity.

Properties

IUPAC Name

4-methoxy-3-methylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-6-5-7(9(10)11)3-4-8(6)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTKSHBXMWCKUDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30610691
Record name 4-Methoxy-3-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59931-48-5
Record name 4-Methoxy-3-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 11.5 g. (0.07 mol.) of 3-methyl-4-methoxybenzoic acid and 10.7 g. (0.09 mol.) of thionyl chloride in 60 ml. of methylene chloride is refluxed on a steam bath for two hours. Concentration under reduced pressure and distillation of the residue gives 3-methyl-4-methoxybenzoic acid chloride, m.p. 37°-39°.
Quantity
0.07 mol
Type
reactant
Reaction Step One
Quantity
0.09 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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